![molecular formula C26H34N6O3S B1682787 N-(1,1-二甲基乙基)-3-[[5-甲基-2-[[3-(4-吗啉基甲基)苯基]氨基]-4-嘧啶基]氨基]苯磺酰胺 CAS No. 936091-56-4](/img/structure/B1682787.png)

N-(1,1-二甲基乙基)-3-[[5-甲基-2-[[3-(4-吗啉基甲基)苯基]氨基]-4-嘧啶基]氨基]苯磺酰胺

描述

TG-89 is an inhibitor of JAK2, FLT3, RET and JAK3.

科学研究应用

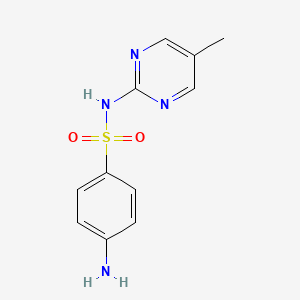

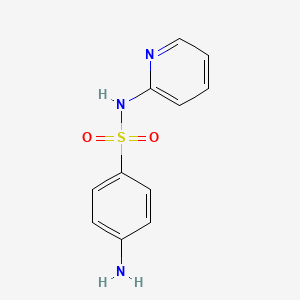

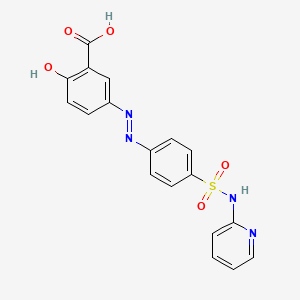

药代动力学和生物利用度一项研究重点关注相关磺酰胺衍生物的药代动力学和口服生物利用度,重点介绍了其在大鼠、狗和猴子中的全身清除率。研究表明,该化合物的生物利用度因物种而异,这可能是由于吸收或肝脏首过代谢的差异。这项研究为了解优化治疗剂口服生物利用度的挑战提供了见解 (Stearns et al., 2002)。

抗菌活性几项研究报告了磺酰胺衍生物的合成和抗菌评价,展示了它们作为针对各种细菌和真菌的抗菌剂的潜力。例如,一项研究合成了具有喹啉部分的新型磺酰胺衍生物,对革兰氏阳性细菌表现出显着的抗菌活性,为开发新抗生素提供了有希望的领域 (Biointerface Research in Applied Chemistry, 2019)。

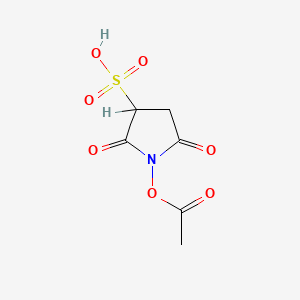

磺酰胺衍生物作为前药对磺酰胺类前药形式的开发研究探索了模型磺酰胺的 N-酰基衍生物,以提高溶解度和生物利用度。这些衍生物被设计成在体内经历酶促水解,释放活性磺酰胺,这表明了一种增强磺酰胺类治疗剂药理学特征的策略 (Larsen et al., 1988)。

化学合成和构效关系对磺酰胺衍生物化学合成的研究提供了对构效关系 (SAR) 和开发具有增强抗菌特性的化合物的见解。例如,对含有二甲基磺酰胺部分的新型吡咯并[2,3-d]嘧啶和吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶衍生物的研究突出了分子设计在实现所需生物活性中的重要性 (Hassan et al., 2009)。

作用机制

Target of Action

TG-89 primarily targets Janus Kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .

Mode of Action

TG-89 acts as an inhibitor of JAK2 . It binds to the kinase domain of JAK2, thereby preventing its activation and subsequent phosphorylation of downstream signaling molecules .

Biochemical Pathways

The inhibition of JAK2 by TG-89 impacts the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .

Pharmacokinetics

It is known that tg-89 is soluble in dmso This suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs

Result of Action

The inhibition of JAK2 by TG-89 can lead to a decrease in the activation of the JAK-STAT signaling pathway . This can result in reduced cellular proliferation and immune response modulation, which could potentially have therapeutic benefits in conditions such as cancer and autoimmune diseases .

属性

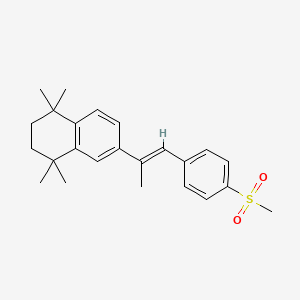

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-8-5-7-20(15-21)18-32-11-13-35-14-12-32)30-24(19)28-22-9-6-10-23(16-22)36(33,34)31-26(2,3)4/h5-10,15-17,31H,11-14,18H2,1-4H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSKXASFJFSOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=CC(=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587366 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide | |

CAS RN |

936091-56-4 | |

| Record name | N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

- Azulene gargle (TG-89): This formulation contains azulene sodium sulfonate and benzethonium chloride and is intended for oral use as a gargle. Research focuses on its toxicity and effects on gingivitis and wound healing. [, ]

- Groundnut variety (TG-89): This refers to a specific genotype of groundnut used in agricultural research exploring intercropping benefits and genetic traits related to seed size. [, ]

Q1: What are the primary components of azulene gargle (TG-89) and its intended use?

A1: Azulene gargle (TG-89) contains azulene sodium sulfonate and benzethonium chloride. [, ] It is intended for use as a gargle to address oral conditions like gingivitis and potentially aid wound healing. [, ]

Q2: What do the toxicity studies reveal about azulene gargle (TG-89)?

A2: Acute and subacute toxicity studies suggest that azulene gargle (TG-89) is safe for topical oral application. [, ] The LD50 value is significantly higher than the estimated clinical dose. [] While high doses might induce temporary liver hypertrophy, no significant adverse effects were observed in general behavior, body weight, or oral tissues. []

Q3: What are the key characteristics of the groundnut variety TG-89?

A4: While the provided abstracts lack detailed characterization of the groundnut variety TG-89, it's identified as a distinct genotype. [, ] Research focuses on its performance in intercropping systems [] and potential genetic markers associated with seed size. []

Q4: How does the groundnut variety TG-89 perform in intercropping systems compared to other varieties?

A5: Studies indicate that groundnut variety TG-89, when intercropped with maize, leads to lower total N, P, and K uptake compared to varieties like TG-37-A, TG-84, and TG-88. [] This suggests potential differences in nutrient utilization efficiency among these varieties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。